molecular formula C18H15F3N2O2S B2950402 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2097935-69-6

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2950402
CAS No.: 2097935-69-6
M. Wt: 380.39
InChI Key: KQGFENBFBBNSEW-UHFFFAOYSA-N
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Description

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of furan, thiophene, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine and 2-(trifluoromethyl)phenyl isocyanate. These intermediates are then reacted under controlled conditions to form the final urea derivative. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature control, solvent recovery, and purification processes like crystallization or chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylphenyl group but lacks the furan and thiophene rings.

    Coumarin Derivatives: These compounds have similar aromatic ring structures and are known for their diverse biological activities.

Uniqueness

3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is unique due to the combination of furan, thiophene, and trifluoromethylphenyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c19-18(20,21)13-5-1-2-6-14(13)23-17(24)22-11-12(15-7-3-9-25-15)16-8-4-10-26-16/h1-10,12H,11H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGFENBFBBNSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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